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Farnesol

Cat. No.: B120207
CAS No.: 106-28-5
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-YFVJMOTDSA-N
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Description

Historical Context of Farnesol Discovery and Early Research

The discovery and naming of this compound are rooted in the field of perfumery. Around the turn of the 20th century (circa 1900–1905), the compound was identified in the floral essence derived from the Farnese acacia tree (Vachellia farnesiana). wikipedia.orgcureparkinsons.org.uk This tree's flowers were a valuable commercial source for perfumes, and the isolated chemical was thus named "this compound." wikipedia.org The name itself pays homage to the Italian Farnese family, specifically Cardinal Odoardo Farnese (1573–1626), whose family maintained prominent botanical gardens in Rome where the tree was cultivated. wikipedia.org The addition of the "-ol" suffix to its name correctly identifies it as an alcohol, reflecting its chemical structure. wikipedia.org Early interest was primarily focused on its use in fragrance compositions to accentuate sweet, floral scents. wikipedia.orgchemicalbook.com

Academic Significance of this compound as a Sesquiterpene Alcohol

This compound is classified as an acyclic sesquiterpene alcohol, a designation that defines its chemical structure and properties. wikipedia.orgresearchgate.net The term "sesquiterpene" indicates that it is a C15 terpene, composed of three five-carbon isoprene (B109036) units. wikipedia.orgscentree.co Its acyclic nature means its carbon backbone is not arranged in a ring structure. researchgate.net this compound is a colorless, oily liquid that is hydrophobic and thus insoluble in water, but miscible with oils. wikipedia.orgfoodb.ca It exists as four possible stereoisomers due to the presence of two double bonds; the (2E,6E)-isomer is the most prevalent in nature. chemicalbook.com Academically, this compound is significant not only for its widespread natural occurrence but also as a precursor to a vast number of other acyclic sesquiterpenoids. wikipedia.orgfoodb.ca

Physicochemical Properties of this compound
PropertyValue
Chemical FormulaC₁₅H₂₆O wikipedia.orgnih.gov
Molar Mass222.37 g/mol wikipedia.orgnih.gov
AppearanceColorless liquid wikipedia.orgnih.gov
OdorDelicate floral, linden blossom chemicalbook.comnih.gov
SolubilityInsoluble in water; miscible with oils wikipedia.org
Boiling Point283 to 284 °C at 760 mmHg wikipedia.org
Density0.887 g/cm³ wikipedia.org
ClassificationAcyclic Sesquiterpene Alcohol wikipedia.orgresearchgate.net

Endogenous Synthesis Pathways and Precursors in Biological Systems

In biological systems, this compound is endogenously synthesized through the highly conserved mevalonate (B85504) pathway. nih.govresearchgate.netnih.gov This essential metabolic pathway is responsible for the production of a wide variety of isoprenoids. The synthesis begins with five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DPP). pearson.com

Through a series of condensation reactions, these units are assembled into larger molecules. pearson.com First, DPP combines with one unit of IPP to form the 10-carbon intermediate geranyl pyrophosphate (GPP). pearson.com GPP then reacts with another molecule of IPP to yield the 15-carbon intermediate, farnesyl pyrophosphate (FPP). wikipedia.orgpearson.com

FPP is a critical branch-point metabolite in the mevalonate pathway. nih.govwikipedia.org It serves as the direct precursor to numerous vital compounds, including sterols (such as cholesterol in animals and ergosterol (B1671047) in fungi), carotenoids, dolichols, and all acyclic sesquiterpenoids. wikipedia.orgwikipedia.orgasm.org this compound itself is produced from the dephosphorylation of FPP, a reaction catalyzed by various phosphatase enzymes. spandidos-publications.comnih.gov Research has also shown that in plant cells, this compound can be re-utilized for isoprenoid biosynthesis by being converted back into FPP via two successive monophosphorylation reactions. nih.govnih.gov

Overview of this compound's Diverse Biological Activities in Scholarly Literature

Scholarly literature has extensively documented a wide range of biological activities associated with this compound, highlighting its multifaceted role in cellular processes. nih.govtechscience.comselleckchem.com

One of its most well-researched functions is as a quorum-sensing molecule (QSM). nih.govasm.org It was first identified as a QSM in the fungus Candida albicans, where it plays a crucial role in cell-to-cell communication. asm.orgasm.org By accumulating in the environment, this compound inhibits the morphological transition of C. albicans from a budding yeast form to a filamentous hyphal form, a change that is closely linked to the fungus's pathogenesis and ability to form biofilms. nih.govasm.orgasm.org

Beyond quorum sensing, this compound has been reported to possess a variety of other biological effects. Numerous studies have described its anti-inflammatory properties, noting its ability to modulate key inflammatory signaling pathways such as NF-κB and reduce the expression of pro-inflammatory cytokines. researchgate.nettechscience.comnih.govmdpi.com Furthermore, this compound has been investigated for its anticancer potential. nih.govtechscience.comnih.gov Research indicates that it can induce apoptosis (programmed cell death) and inhibit the proliferation of various tumor cell lines in vitro. spandidos-publications.comtechscience.com These effects are linked to its ability to modulate oncogenic signaling cascades, including the PI3K/Akt and Ras-ERK pathways. spandidos-publications.comtechscience.comnih.gov Other reported activities in the scientific literature include antimicrobial, antioxidant, and neuroprotective effects. researchgate.nettechscience.comnih.gov

Summary of this compound's Biological Activities in Scholarly Literature
Biological ActivityNoted Mechanism/Effect
Quorum SensingInhibits yeast-to-hyphal transition in Candida albicans; affects biofilm formation. nih.govasm.orgasm.org
Anti-inflammatoryModulates expression of inflammatory mediators (e.g., COX-2, TNF-α, IL-6) and signaling pathways (e.g., NF-κB). techscience.comnih.govmdpi.com
Anticancer / AntitumorInduces apoptosis; inhibits cell proliferation by modulating signaling pathways like PI3K/Akt and Ras-ERK. spandidos-publications.comtechscience.comnih.gov
AntimicrobialExhibits activity against various bacteria and fungi. taylorandfrancis.comnih.govtechscience.com
AntioxidantDemonstrates capacity to mitigate oxidative stress. techscience.comselleckchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B120207 Farnesol CAS No. 106-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol
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InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+
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InChI Key

CRDAMVZIKSXKFV-YFVJMOTDSA-N
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Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CO)/C)/C)C
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Molecular Formula

C15H26O
Record name FARNESOL
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DSSTOX Substance ID

DTXSID2040789
Record name trans,trans-Farnesol
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Molecular Weight

222.37 g/mol
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Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Solid, Slightly yellow to colourless liquid; mild, oily, floral aroma
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Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg, 283.00 to 284.00 °C. @ 760.00 mm Hg
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Solubility

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol)
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Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889
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Vapor Pressure

0.0000394 [mmHg]
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Color/Form

Colorless liquid, Slightly yellow liquid

CAS No.

4602-84-0, 106-28-5
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Melting Point

< 25 °C
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Farnesol in Microbial Systems

Farnesol as a Quorum Sensing Molecule (QSM)

This compound acts as a QSM, mediating cell-to-cell communication in microbial populations. Its concentration-dependent effects allow microorganisms to coordinate collective behaviors, including those related to virulence and biofilm development. mdpi.comasm.orgingentaconnect.com

Role in Candida albicans Morphogenesis and Virulence

Beyond morphological control, this compound has been suggested to modulate other virulence-associated factors, such as the production of phospholipases and aspartyl proteases. mdpi.comopenmicrobiologyjournal.comfrontiersin.org For instance, this compound has been shown to downregulate the expression of secreted aspartyl proteinases (Saps) genes, including SAP2, SAP4, SAP5, and SAP6, which are important for adherence and tissue damage. mdpi.comopenmicrobiologyjournal.comnih.govmodares.ac.ir However, the impact on virulence can be complex and concentration-dependent, with some studies indicating that exogenous this compound can, under certain conditions, act as a virulence factor itself or increase resistance to oxidative stress. asm.orgfrontiersin.orgasm.org

Mechanisms of Hyphal Inhibition by this compound

This compound exerts its inhibitory effect on hyphal formation primarily by interfering with key signaling pathways within C. albicans. A central mechanism involves the inhibition of the Ras1-Cyr1/cAMP-PKA pathway. mdpi.comingentaconnect.come-century.usfrontiersin.orgasm.orgnih.govasm.orgnih.gov this compound directly binds to the cyclase domain of Cyr1 (adenylate cyclase), thereby disturbing cAMP signaling and repressing filamentation, which in turn supports the hypha-to-yeast transition. e-century.usnih.govasm.orgnih.gov The reduction in cAMP levels prevents the activation of protein kinase A (PKA), which is essential for hyphal initiation. pnas.orgasm.org

Furthermore, this compound inhibits the transcriptional downregulation of NRG1 and TUP1, two major repressors of hyphal development. e-century.uspnas.orgnih.govasm.org Specifically, this compound blocks the protein degradation of Nrg1, a process mediated by the kinase Sok1, which is normally required for hyphal initiation. ingentaconnect.compnas.orgnih.gov this compound also influences the Cek1-MAPK pathway, another signaling cascade involved in regulating cell wall biogenesis and morphogenesis, by repressing the phosphorylation of Cek1. ingentaconnect.come-century.usnih.gov The combined action on these intricate signaling pathways ensures the suppression of hyphal growth and the maintenance of the yeast morphology at high cell densities. e-century.usoup.comnih.gov

Impact on Biofilm Formation and Dispersal

This compound significantly impacts the formation and dispersal of C. albicans biofilms, which are structured microbial communities crucial for fungal persistence and resistance to antifungal agents. spandidos-publications.commdpi.comasm.orgoup.comresearchgate.net this compound prevents C. albicans biofilm formation by repressing hyphal formation and the expression of genes specific to filamentation, as hyphae are critical for biofilm architecture and adhesion. mdpi.comasm.orgspandidos-publications.comasm.orgfrontiersin.orgmdpi.comasm.orgresearchgate.netoup.comveterinaryworld.org

Studies have shown that this compound influences numerous stages of biofilm development, including cell adhesion to substrates, the architecture of mature biofilms, and the dispersion of cells from the biofilm. mdpi.comspandidos-publications.comoup.comresearchgate.net For instance, this compound at concentrations of 3 mM exerted a stronger inhibitory action (over 50% inhibition) when added at the beginning of biofilm formation compared to its effect on preformed biofilms (less than 10% inhibition). spandidos-publications.com Similarly, concentrations of 100-300 µM have been shown to significantly reduce biofilm formation. oup.com While this compound can inhibit initial biofilm formation, its role in dispersal is also notable. This compound accumulation in mature biofilms may play a critical role in the release of yeast cells, promoting biofilm dispersal. mdpi.comoup.complos.org Dispersed cells, often in the yeast form, can then colonize new surfaces or disseminate within a host. oup.complos.org

The effectiveness of this compound against biofilms can vary depending on the specific Candida species and whether it's a single-species or mixed-species biofilm. For example, the minimal biofilm inhibitory concentration (MBIC50) for mixed biofilms of C. albicans and Staphylococcus aureus ranged between 125–250 µM, whereas for single-species C. albicans biofilms, it was between 62.5–125 µM. mdpi.com

Table 1: Impact of this compound on C. albicans Biofilm Formation

This compound ConcentrationEffect on Biofilm Formation (Initial Phase)Effect on Preformed BiofilmsReference
3 mM>50% inhibition<10% inhibition spandidos-publications.com
100-300 µMSignificant reductionNot specified oup.com
≥100 µMInhibition of morphological shiftNot specified mdpi.com

Influence on Drug Efflux Mechanisms in Fungi

This compound has been observed to influence drug efflux mechanisms in fungi, which are critical contributors to antifungal resistance. It has been reported that this compound can induce the expression of CDR1, a gene associated with ATP-binding cassette (ABC) transporters, which are efflux pumps responsible for expelling antifungal drugs from fungal cells. ingentaconnect.come-century.usmdpi.com This modulation of efflux pumps can affect the susceptibility of fungal cells to various antifungal agents. ingentaconnect.comtandfonline.com

Moreover, this compound can exhibit synergistic effects with certain conventional antifungal drugs, enhancing their efficacy, particularly against resistant C. albicans strains. mdpi.comspandidos-publications.comfrontiersin.orgmdpi.commdpi.comasm.org For example, combining this compound with fluconazole (B54011) has been shown to reduce the thickness of C. albicans biofilms and lower the minimal inhibitory concentration (MIC) of fluconazole, thereby inhibiting the development of fluconazole resistance. spandidos-publications.comasm.org Similar synergistic effects have been demonstrated with other antifungals like micafungin, amphotericin B, and itraconazole. spandidos-publications.commdpi.com This suggests this compound's potential as an adjuvant therapeutic agent to overcome antifungal resistance. frontiersin.orgmdpi.com

Antifungal Activities and Mechanisms

Beyond its role as a QSM, this compound exhibits direct antifungal activities, often mediated through its impact on fundamental fungal cellular processes.

Inhibition of Ergosterol (B1671047) Biosynthesis

This compound is intrinsically linked to the ergosterol biosynthesis pathway, as it is synthesized through the enzymatic dephosphorylation of farnesyl pyrophosphate (FPP), a key intermediate in this pathway. mdpi.comasm.orgresearchgate.nete-century.usmdpi.comasm.orgasm.orgresearchgate.net Ergosterol is the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane fluidity, integrity, and function. researchgate.netmdpi.comtandfonline.com

Antibacterial Activities and Mechanisms

Effects on Bacterial Metabolism

This compound, recognized as a quorum-sensing molecule, has been observed to induce cell death in various bacterial species when present at concentrations exceeding physiological levels. This includes notable effects against Staphylococcus aureus and Streptococcus mutans plos.orgnih.govnih.govplos.orgresearchgate.netresearchgate.net. The primary mechanism through which this compound exerts its antibacterial effects involves disrupting bacterial cell membranes, leading to ion imbalance and subsequent ion leakage, which ultimately results in cellular death dovepress.comnih.gov.

In Streptococcus mutans, even brief exposure to this compound has been shown to influence bacterial growth and metabolism by disturbing the bacterial membrane and increasing the polysaccharide content within streptococcal biofilms dovepress.comnih.gov. Studies investigating the mode of action of terpene alcohols, including this compound, on Staphylococcus aureus suggest that damage to the cell membrane is a major antibacterial mechanism. This is evidenced by an observed increase in the leakage rate of K+ ions from bacterial suspensions in the presence of this compound dovepress.comnih.gov.

Furthermore, this compound has been found to enhance the permeability of bacterial cells to external chemical compounds, including various antimicrobials nih.govasm.org. This increased permeability can lead to synergistic effects when this compound is combined with certain antibiotics. For instance, this compound has demonstrated synergy with gentamicin (B1671437) in reducing Staphylococcus aureus biofilm populations nih.govasm.org. Beyond bacteria, this compound also impacts the metabolic activity of Candida auris biofilms and planktonic cells, causing a significant reduction in their growth rate and metabolic activity. While it did not significantly affect the planktonic growth rate of Candida albicans, it did inhibit its biofilm metabolic activity over a 24-hour period frontiersin.org.

Antiparasitic Activity

This compound exhibits significant antimicrobial and antiprotozoal properties, with reported activity against several parasitic organisms, including species of Plasmodium and Toxoplasma plos.orgnih.govnih.govplos.orgresearchgate.netresearchgate.netpreprints.org.

Effects on Plasmodium Species

Research indicates that this compound possesses notable antimicrobial properties against Plasmodium, the causative agent of malaria plos.orgnih.govnih.govplos.orgresearchgate.netresearchgate.netpreprints.org. Terpenes, a class of compounds that includes this compound, have been shown to arrest parasite development and inhibit the biosynthesis of isoprenoids in Plasmodium falciparum preprints.org.

Effects on Toxoplasma Species

This compound has also been reported to exhibit significant antimicrobial activity against Toxoplasma species plos.orgnih.govnih.govplos.orgresearchgate.netresearchgate.netpreprints.org. Studies on inhibitors of farnesyl pyrophosphate synthase, an enzyme involved in isoprenoid biosynthesis related to this compound, have demonstrated activity against Toxoplasma gondii nih.gov.

Anti-Leishmanial Activity

This compound demonstrates potent anti-leishmanial activity, particularly against Leishmania major parasites plos.orgnih.govnih.govplos.orgresearchgate.netresearchgate.netpreprints.orgresearchgate.net. In vitro studies have shown that L. major promastigotes and amastigotes exhibit dose-dependent susceptibility to this compound plos.orgnih.govnih.govplos.orgresearchgate.netpreprints.orgresearchgate.net. Furthermore, this compound has been observed to induce apoptosis in L. major promastigotes plos.orgnih.govresearchgate.netpreprints.orgresearchgate.net.

Comparative analyses with Paromomycin, a standard drug used for leishmaniasis treatment, indicate that this compound is effective at significantly lower concentrations. For L. major promastigotes, the inhibitory concentration 50% (IC50) values for this compound were approximately half those of Paromomycin plos.orgnih.govnih.govplos.orgresearchgate.netpreprints.orgresearchgate.net. Specifically, this compound's IC50 values for promastigotes were 167.6 ± 4.5 µM/ml (by MTT assay) and 170.5 ± 4.2 µM (by counting assay) plos.orgnih.gov. Against L. major amastigotes residing within macrophages, this compound significantly reduced their numbers at a concentration of 172 µM, with an IC50 of 172.3 ± 2.2 µM/ml plos.orgnih.govresearchgate.net.

It is important to note that combination therapy involving this compound and Paromomycin did not result in synergistic effects against L. major plos.orgnih.govnih.gov.

Table 1: In Vitro Efficacy of this compound and Paromomycin Against Leishmania major

Parasite StageAssay MethodCompoundIC50 (µM/ml)IC90 (µM/ml)Citation
PromastigotesMTT AssayThis compound167.6 ± 4.5273.10 ± 2.44 plos.orgnih.gov
PromastigotesMTT AssayParomomycin332.0 ± 5.1510.79 ± 2.71 plos.orgnih.gov
PromastigotesCounting AssayThis compound170.5 ± 4.2287.69 ± 2.46 plos.orgnih.gov
PromastigotesCounting AssayParomomycin353.2 ± 3.7639.62 ± 2.81 plos.orgnih.gov
AmastigotesCounting AssayThis compound172.3 ± 2.2328.80 ± 2.4 researchgate.net
AmastigotesCounting AssayParomomycin366.0 ± 2.5780.78 ± 2.89 researchgate.net
Inhibition of Lanosterol 14-demethylase in Leishmania major

In silico protein-ligand binding analyses have provided insights into the potential mechanism of this compound's anti-leishmanial activity, suggesting its involvement in perturbing the ergosterol synthesis pathway in Leishmania plos.orgnih.govresearchgate.netpreprints.orgresearchgate.net. Specifically, research indicates that this compound may inhibit Lanosterol 14-demethylase (CYP51), which is a crucial terminal enzyme in the ergosterol synthesis machinery of the parasite plos.orgnih.govnih.govplos.orgresearchgate.netpreprints.orgresearchgate.net.

Molecular docking and molecular dynamics (MD) simulations have further supported the stable binding of this compound with CYP51 plos.orgnih.gov. Notably, this compound has demonstrated a stronger binding affinity to L. major Lanosterol 14-demethylase compared to fluconazole, an established inhibitor of this enzyme in Leishmania braziliensis nih.govresearchgate.net. The mechanism of action of antifungal drugs like fluconazole is attributed to their ability to inhibit the ergosterol synthesis pathway by targeting Lanosterol 14-demethylase preprints.orgresearchgate.net.

Farnesol in Oncology Research

Antitumor and Chemopreventive Effects

Farnesol has been extensively investigated for its ability to inhibit tumor growth and prevent cancer development across a diverse range of cancer types. In in vitro studies, this compound has been shown to induce cell death and inhibit proliferation in various human cancer cell lines, including those derived from prostate, breast, lung, pancreas, cervical, oral squamous cell carcinoma, meningioma, and T lymphoblastic leukemia guidetopharmacology.orgijpsonline.comnih.govnih.govciteab.comwikipedia.orgwikipedia.orgnih.govnih.gov. Notably, this compound often exhibits a dose-dependent effect on cancer cell lines, with minimal significant impact on the growth of healthy human lung epithelial cells, suggesting a degree of selective action ijpsonline.comnih.govwikipedia.org.

Beyond its direct cytotoxic effects on established cancer cells, this compound has also demonstrated chemopreventive capabilities in in vivo animal models. Studies have reported its effectiveness in preventing colon, pancreas, and liver carcinogenesis nih.govnih.govnih.govciteab.com. For instance, this compound was found to decrease pancreatic carcinoma incidence in hamsters nih.gov. In a study on hepatocarcinogenesis, this compound inhibited the incidence and number of visible hepatocyte nodules in rats, along with reducing cell proliferation and DNA damage in preneoplastic lesions citeab.com. These findings collectively highlight this compound's potential as both a therapeutic and chemopreventive agent in oncology.

Table 1: Antitumor and Chemopreventive Effects of this compound Across Various Cancer Types

Cancer Type (In Vitro)Observed EffectsKey Mechanisms (if noted)Citation
Prostate cancer (DU145)Induces apoptosis, inhibits proliferation, reduces tumor volume in xenograft modelsPI3K/Akt and MAPK pathways modulation, p53 upregulation, Bax increase, Bcl-2 decrease, caspase-3/-9 activation guidetopharmacology.orgnih.gov
Lung cancer (H460, CALU6, A549)Induces apoptosis, reduces cell viability, inhibits proliferationER stress response, MEK1/2-ERK1/2 activation, cell cycle arrest (G0/G1) ijpsonline.comnih.govnih.govwikipedia.orgnih.gov
Breast cancerInhibits cell growthThyroid hormone receptor (THR) β1 expression, farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor-α/γ (PPARα, PPARγ) activation nih.govciteab.com
Pancreatic cancer (MIA PaCa2, BxPC-3)Induces cell cycle arrest (G0/G1), triggers apoptosis, inhibits tumor growth in vivoUpregulation of p21 and p27, downregulation of cyclin A, cyclin B1, CDK2 nih.govnih.govnih.govnih.govnih.gov
Cervical cancer (HeLa)Induces apoptosis, reduces cell viability, inhibits colony formationLoss of mitochondrial membrane potential, PI3K/Akt pathway downregulation citeab.comfishersci.ca
Oral Squamous Cell Carcinoma (OSCC9, OSCC25)Inhibits cell growth, induces apoptosisIncreased caspase-9/-3 cleavage/activity, decreased survivin, upregulated Met-enkephalin and Mdm-2 citeab.com
Meningioma (HBL-52)Decreases cell viability, induces G2/M cell cycle arrest, suppresses cell migration/invasionAutophagy activation, suppression of cyclin B1, upregulation of p27 citeab.com
Multiple Myeloma (MM)Inhibits proliferation, potentiates apoptotic effects of bortezomib, suppresses tumor growth in xenograft modelsSTAT3 signaling pathway modulation fishersci.figuidetomalariapharmacology.org
T lymphoblastic leukemia (Molt4)Induces apoptosis, activates apoptosomesMitochondrial pathway activation, PERK-eIF2α-ATF3/4 cascade ijpsonline.comnih.govijbs.com
Colorectal carcinoma (HCT-116, Caco-2)Induces apoptosis, reduces viability and proliferationROS-mediated apoptotic cell death nih.govwikipedia.org
HepatomaInhibits cell proliferation nih.gov
MelanomaInhibits cell proliferation nih.gov

Molecular Mechanisms of Action in Cancer Cells

This compound exerts its anticancer effects through a variety of molecular mechanisms, primarily by modulating key signaling pathways and cellular processes that are often deregulated in cancer. It can influence tumorigenic proteins and signal transduction cascades, leading to cell death and inhibition of proliferation ijpsonline.comnih.govciteab.comwikipedia.org.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in human tumor cells ijpsonline.comnih.govnih.govwikipedia.orgfishersci.caijbs.com. This selective induction of apoptosis in neoplastic cells is a critical aspect of its anticancer activity ijpsonline.com.

A primary mechanism by which this compound induces apoptosis involves the mitochondrial pathway, also known as the intrinsic apoptotic pathway ijbs.com. This compound treatment leads to a dissipation of the mitochondrial membrane potential (MMP), which is a crucial event in this pathway ijpsonline.comfishersci.ca. This depolarization facilitates the release of cytochrome c (PubChem CID: 16057918) from the mitochondria into the cytoplasm ijpsonline.comijbs.com.

Once in the cytoplasm, cytochrome c plays a pivotal role in forming the apoptosome, a multi-protein complex that activates initiator caspases ijpsonline.comlabsolu.ca. This compound has been shown to activate several caspases, including caspase-9 and caspase-3, which are key executioner caspases responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis guidetopharmacology.orgijpsonline.comijbs.com. The activation of caspases often culminates in the cleavage of poly(ADP-ribose) polymerase (PARP) nih.govijbs.com.

Furthermore, this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. Specifically, studies indicate that this compound increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby altering the Bax/Bcl-2 ratio in favor of apoptosis guidetopharmacology.orgijpsonline.com.

This compound has been demonstrated to activate apoptosomes, particularly in human T-lymphocytic leukemia Molt4 cells ijpsonline.comnih.govijbs.com. This activation is part of the intrinsic apoptotic pathway triggered by this compound, which involves the release of cytochrome c and subsequent caspase activation ijbs.com.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound is an effective inducer of cell cycle arrest in various carcinoma cell types nih.govnih.govwikipedia.org. This arrest typically occurs in the G0/G1 phase of the cell cycle in numerous cancer cell lines, including lung adenocarcinoma, hepatoma, melanoma, lymphoblastic leukemia, colorectal carcinoma, oral squamous carcinoma, and pancreatic adenocarcinoma (e.g., MIA PaCa-2 and BxPC-3 cells) nih.govnih.govnih.govnih.gov. In pancreatic cancer cells, this G0/G1 arrest is associated with the upregulation of cyclin kinase inhibitor proteins p21 and p27, and a concomitant reduction in the levels of cyclin A, cyclin B1, and cyclin-dependent kinase 2 (CDK2) nih.govnih.govnih.gov.

In some instances, this compound can also induce cell cycle arrest at the G2/M phase, as observed in optic nerve sheath meningioma (HBL-52) cells. This G2/M arrest is accompanied by the suppression of cyclin B1 and upregulation of p27 citeab.com.

Table 2: Cell Cycle Arrest Induced by this compound in Cancer Cells

Cancer Cell TypeCell Cycle Phase ArrestAssociated Molecular ChangesCitation
Pancreatic Adenocarcinoma (MIA PaCa-2, BxPC-3)G0/G1Upregulation of p21 and p27; Reduction in cyclin A, cyclin B1, and CDK2 nih.govnih.govnih.gov
Lung Adenocarcinoma (A549)G0/G1 nih.gov
Optic Nerve Sheath Meningioma (HBL-52)G2/MUpregulation of p27; Suppression of cyclin B1 citeab.com
Prostate Cancer (DU145)(Implied by p53 increase)p53 increase guidetopharmacology.org

Modulation of Oncogenic Signaling Pathways

This compound modulates several critical oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival guidetopharmacology.orgijpsonline.comnih.govciteab.comwikipedia.orgfishersci.caciteab.comfishersci.figuidetomalariapharmacology.orggoogle.comnih.govijpsonline.comciteab.com.

One significant target is the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway . This compound has been shown to downregulate the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and apoptosis guidetopharmacology.orgijpsonline.comnih.govciteab.comfishersci.ca. For instance, in DU145 prostate cancer cells and HeLa cervical cancer cells, this compound-induced apoptosis is mediated through the inhibition of PI3K and Akt phosphorylation guidetopharmacology.orgciteab.comfishersci.ca.

This compound also impacts the Mitogen-Activated Protein Kinase (MAPK) pathways , which include ERK1/2, JNK, and p38. While activation of the MEK/ERK pathway is often pro-survival, this compound-induced activation of MEK1/2-ERK1/2 can lead to apoptosis in certain contexts, such as human lung adenocarcinoma cells nih.govnih.gov. This compound has been reported to activate p-c-Jun N-terminal kinase (JNK) and inhibit p-extracellular signal-regulated protein kinase (ERK) and p-p38 in DU145 prostate cancer cells guidetopharmacology.org.

The Ras signaling pathway is another key target. This compound can downregulate the Ras-extracellular signal-regulated kinase (ERK)1/2 signaling pathway, leading to cell growth inhibition and cell death ijpsonline.comnih.gov. This is particularly relevant as Ras plays a fundamental role in cell growth, differentiation, and programmed cell death, and its dysregulation is linked to cancer progression ijpsonline.com.

This compound also modulates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . Aberrant activation of STAT3 is frequently observed in various cancers, including multiple myeloma, where it promotes proliferation, survival, metastasis, and angiogenesis fishersci.figuidetomalariapharmacology.org. This compound has been shown to suppress both constitutive and inducible STAT3 activation by inhibiting upstream kinases such as JAK1, JAK2, and c-Src fishersci.figuidetomalariapharmacology.org. This modulation contributes to its anti-proliferative and apoptotic activities in multiple myeloma fishersci.figuidetomalariapharmacology.org.

Furthermore, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in cell proliferation and survival nih.gov. Inhibition of mTOR signaling may contribute to this compound's anticancer effects wikipedia.orgnih.gov.

Table 3: Oncogenic Signaling Pathways Modulated by this compound

Signaling PathwayEffect of this compoundAssociated Cancer TypesCitation
PI3K/AktDownregulation/InhibitionProstate, Cervical, Lung guidetopharmacology.orgijpsonline.comnih.govciteab.comfishersci.ca
MAPK (ERK1/2, JNK, p38)Modulation (activation of JNK, inhibition of p-ERK/p-p38; MEK1/2-ERK1/2 activation leading to apoptosis)Prostate, Lung guidetopharmacology.orgnih.govnih.gov
Ras-ERK1/2Downregulation/InhibitionGeneral cancer, Lung ijpsonline.comnih.gov
STAT3Suppression of activation (via JAK1, JAK2, c-Src inhibition)Multiple Myeloma fishersci.figuidetomalariapharmacology.org
mTORInhibition (as part of PI3K/Akt/mTOR)Lung wikipedia.orgnih.gov
p53UpregulationProstate guidetopharmacology.org
Farnesoid X Receptor (FXR)ActivationBreast ijpsonline.comciteab.com
Peroxisome Proliferator-Activated Receptors (PPARs)Activation (PPARα, PPARγ)Breast, general ijpsonline.comnih.govciteab.com
NF-κBActivation (as part of UPR)Lung nih.govnih.gov

Preclinical Studies in Specific Cancer Types

Breast Cancer

Research indicates that this compound can influence breast cancer cell growth through its interaction with nuclear hormone receptors. It has been shown to induce the expression of thyroid hormone receptor (THR) β1, which subsequently inhibits cell growth in certain breast cancer cell lines. wikipedia.orguni.lu this compound also activates other nuclear hormone receptors, such as the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor-α/γ (PPARα and PPARγ), which are known to regulate gene transcription. wikipedia.org

In studies involving MCF-7 breast cancer cells, which are estrogen receptor (ER)-positive, this compound demonstrated a concentration- and time-dependent inhibition of cell growth and an increase in THRβ1 protein and mRNA levels. wikipedia.orguni.lu Conversely, this inhibitory effect was not observed in MDA-MB-231 breast cancer cells, which are ER-negative, suggesting a potential involvement of the estrogen receptor in this compound's mitogenic effects in MCF-7 cells. wikipedia.orgfishersci.caciteab.com Further investigation revealed that this compound, acting as an FXR activator, could exert a mitogenic effect on MCF-7 cells, an effect that was entirely suppressed by antiestrogens. fishersci.caciteab.com this compound also led to a decrease in ER levels and an increase in progesterone (B1679170) receptor (PgR) expression in MCF-7 cells, stimulating ER-mediated gene transactivation. fishersci.caciteab.com The involvement of FXR in these estrogenic effects was further supported by the reduction of this compound-induced PgR expression upon FXR gene silencing. fishersci.caciteab.com Co-immunoprecipitation experiments provided evidence of a functional interaction between FXR and ER. fishersci.caciteab.com

Colon Cancer

This compound has demonstrated chemopreventive and anti-proliferative activities in colon cancer models. In vitro studies have shown that this compound reduces the viability and proliferation of colon adenocarcinoma cell lines, including Caco-2 and HCT-116 cells, in a dose-dependent manner. nih.gov It has been observed to induce cell death, including early apoptosis, and cause chromosomal damage in these cancer cell lines. nih.gov

In an in vivo study utilizing a rat model of azoxymethane (B1215336) (AOM)-induced colon carcinogenesis, dietary administration of this compound significantly inhibited aberrant crypt foci (ACF) formation by approximately 34% and reduced crypt multiplicity by about 44%. guidetopharmacology.org Furthermore, this compound has been shown to attenuate 1,2-dimethylhydrazine (B38074) (DMH)-induced oxidative stress, inflammation, and apoptotic responses in the colon of Wistar rats. uni.lu Its protective efficacy against oxidative damage was evidenced by a reduction in tissue lipid peroxidation (LPO) and an increase in the activity of various antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), glutathione-S-transferase (GST), and quinone reductase (QR), as well as non-enzymatic reduced glutathione (GSH). uni.lu this compound supplementation also significantly decreased caspase-3 activity in colonic tissue. uni.lu

Pancreatic Cancer

In pancreatic cancer research, this compound has exhibited notable anti-tumor effects on cell lines such as MIA PaCa2 and BxPC-3. Its actions include inducing cell cycle arrest and triggering apoptosis in these cells. wikipedia.orgwikipedia.orgtocris.com Specifically, this compound treatment led to cell arrest in the G0/G1 phase of the cell cycle. wikipedia.orgwikipedia.orgtocris.com This arrest was attributed to the upregulation of p21 and p27 expression and a concomitant downregulation of cyclin A, cyclin B1, and cyclin-dependent kinase 2 (CDK2). wikipedia.orgwikipedia.orgtocris.com In MIA PaCa2 cells, this compound also reduced cyclin D1 expression. wikipedia.orgwikipedia.orgtocris.com The augmented p21/p27-CDK2 complex resulting from these changes prevented the cells from progressing through the cell cycle. wikipedia.orgwikipedia.orgtocris.com

Furthermore, BxPC-3 pancreatic cancer cells treated with this compound showed increased expression of the pro-apoptotic protein Bak and a higher rate of apoptosis compared to untreated cells. wikipedia.orgwikipedia.orgtocris.com Inhibition of cell growth following this compound treatment was also observed in MIA PaCa2 human pancreatic cancer cells and PC-1 hamster pancreatic cancer cells. wikipedia.orgwikipedia.orgtocris.com A derivative of this compound, farnesylamine, was found to induce apoptosis specifically in pancreatic carcinoma cells containing mutated Ki-ras and in Ki-ras-transformed cells, suggesting that inhibition of Ras signaling may contribute to its apoptotic effects. nih.gov

Leukemia (e.g., Molt4, T-lymphocytic)

This compound has demonstrated the ability to induce cell death in human T-lymphocytic leukemia cell lines, such as Molt4 cells, primarily by activating apoptosomes. mdpi.commycocentral.euwikidata.orgctdbase.org This induction of apoptosis is associated with several key cellular events, including changes in intracellular potassium and calcium levels, dissipation of mitochondrial and plasma membrane potential, and the release of cytochrome c. mdpi.commycocentral.euwikidata.orgctdbase.org These events collectively lead to the activation of various caspases, specifically caspase-9 and caspase-3, and subsequent cleavage of PARP-1. mdpi.commycocentral.euwikidata.orgctdbase.org

Apoptosis in this compound-treated Molt4 cells is further accelerated by the externalization of phosphatidylserine (B164497) and the depolarization of the plasma membrane, along with the loss of intracellular potassium. mdpi.commycocentral.eu this compound also activates the PERK-eIF2α-ATF3/4 cascade, a pathway involved in endoplasmic reticulum (ER) stress, in Molt4 cells. wikipedia.orgmycocentral.euwikidata.org Western blot analysis revealed that this compound treatment induced the proteolytic cleavage of caspase-9, caspase-3, and PARP-1 in a dose-dependent manner, with effects observed as early as 2 hours after treatment. mycocentral.euctdbase.org The pan-caspase inhibitor Z-VAD-fmk was shown to block this compound-induced caspase-3-like activity, and the exogenous expression of the anti-apoptotic protein Bcl2 inhibited this compound-induced apoptosis. mycocentral.euctdbase.org

Multiple Myeloma

In the context of multiple myeloma, this compound has shown promising anti-tumor activities. In U266 multiple myeloma cells, this compound effectively inhibited the activation of the transcription factor signal transducer and activator of transcription 3 (STAT3), a protein known to play a crucial role in tumor initiation and progression. wikipedia.orgwikipedia.orgwikiwand.com This inhibition of STAT3 activation at Tyr705 was mediated through the suppression of upstream kinases, including JAK1, JAK2, and c-Src. wikiwand.com Furthermore, this compound treatment was found to increase the expression of SHP-2 protein, and the knockdown of the SHP-2 gene by small interfering RNA (siRNA) was observed to suppress this compound's ability to inhibit STAT3 activation. wikiwand.com

This compound also downregulated cell proliferation and the expression of anti-apoptotic related proteins in U266 cells. wikipedia.orgwikipedia.orgwikiwand.com It significantly potentiated the apoptotic effects of bortezomib, a commonly used multiple myeloma drug, in U266 cells. wikiwand.com In vivo studies in athymic nu/nu female mice demonstrated that intraperitoneal administration of this compound enhanced bortezomib-induced growth suppression of human multiple myeloma xenograft tumors. wikiwand.com Additionally, this compound induces apoptosis in U266 cells through caspase-3 activation. ebi.ac.uk

Cervical Cancer (HeLa cells)

This compound exhibits potent antiproliferative activity against cervical cancer cells, specifically HeLa cells, in a dose- and time-dependent manner. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgfishersci.com

Table 1: this compound's IC50 Values in HeLa Cervical Cancer Cells

Time Interval (hrs)IC50 (µM) citeab.comwikipedia.orgfishersci.com
2433.5
4823.8
7217.6

This compound treatment induced a loss in mitochondrial membrane potential (MMP) and triggered apoptosis in HeLa cells. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgfishersci.com This apoptotic effect was mediated through the regulation of the PI3K/Akt signaling pathway, with this compound demonstrating a dose-dependent downregulation of PI3K and p-Akt protein expression in HeLa cells. wikipedia.orgwikipedia.orgciteab.comwikipedia.orgfishersci.com Beyond inducing apoptosis, this compound also inhibited the colony formation tendency of HeLa cells and promoted both early and late stages of apoptosis. citeab.comwikipedia.orgfishersci.com

Oral Squamous Cell Carcinoma

This compound has been shown to exert anti-neoplastic effects on oral squamous cell carcinoma (OSCC) cell lines, including OSCC9 and OSCC25. tocris.com Treatment with this compound inhibited cell growth and induced apoptosis in these OSCC cells. tocris.comnih.govnih.gov This was accompanied by an increase in the cleavage and activity of caspase-9 and caspase-3, alongside a decrease in the expression of the anti-apoptotic protein survivin. tocris.com

Furthermore, this compound treatment upregulated the expression of several proteins known to be involved in the suppression of carcinogenesis, such as Met-enkephalin and Mdm-2, which is a potent growth suppressor. tocris.com Proteomic analysis of OSCC cells treated with this compound identified 36 differentially expressed proteins. Among these, 26 were upregulated, including those associated with the inhibition of carcinogenesis, proliferation suppression, and aging. Conversely, 10 proteins were downregulated, notably those involved in the inhibition of apoptosis and proteins overexpressed in epithelial carcinomas. nih.govnih.gov Exposure to synthetic this compound (30-60 µM) for 48 hours resulted in a significant decrease in the proliferation of OSCCs, by 56.25% and 53.7% respectively. nih.gov this compound has been shown to promote apoptosis in OSCC cells through both intrinsic and extrinsic apoptotic signaling pathways. nih.govnih.gov Interestingly, this compound produced by the fungus Candida albicans also induced similar apoptotic responses in OSCC cells. nih.govnih.gov

Farnesol in Immunomodulation and Anti Inflammatory Research

Anti-inflammatory Properties

Farnesol has been reported to exhibit anti-inflammatory effects and can alleviate conditions such as allergic asthma, gliosis, and edema frontiersin.orgwikipedia.orgresearchgate.netwikipedia.orguclouvain.bethermofisher.com. Its anti-inflammatory potential is evident through its ability to downregulate various inflammatory mediators frontiersin.orgwikipedia.orgresearchgate.netwikipedia.orguclouvain.bethermofisher.com. For instance, in models of asthmatic mice and gliosis-induced Swiss albino mice, this compound administration led to decreased levels of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS) frontiersin.orgresearchgate.net. Furthermore, in a rat model of Freund's complete adjuvant-induced arthritis, this compound significantly downregulated inflammatory markers including TNF-α, IL-6, and interleukin-1 beta (IL-1β), while concurrently upregulating the anti-inflammatory cytokine interleukin-10 (IL-10) researchgate.net. In studies focusing on cadmium-induced hepatotoxicity in rats, this compound demonstrated protective effects by suppressing the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)/NLRP3 inflammasome axis and transforming growth factor-beta (TGF-β)/Smad3 signaling, alongside enhancing antioxidant defenses nih.gov.

However, the immunomodulatory effects of this compound are not exclusively anti-inflammatory. In certain contexts, such as human lung adenocarcinoma cells and murine macrophage cells (RAW 264.7), this compound has been observed to stimulate the immune system by upregulating pro-inflammatory genes like IL-6, TNF-α, and cyclooxygenase-2 (COX-2) frontiersin.orgresearchgate.net. These pro-inflammatory effects were notably augmented when this compound was combined with zymosan frontiersin.orgresearchgate.net.

Mechanisms of Anti-inflammatory Action

This compound exerts its immunomodulatory effects through a variety of intricate molecular mechanisms, influencing key signaling pathways and cellular functions within the immune system.

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, TNF-α, IL-6, IL-10)

This compound's capacity to modulate inflammatory mediators is a central aspect of its immunomodulatory profile. It has been shown to downregulate the expression of pro-inflammatory enzymes and cytokines such as COX-2, iNOS, TNF-α, and IL-6 frontiersin.orgwikipedia.orgresearchgate.netwikipedia.orguclouvain.bethermofisher.comnih.govresearchgate.net. In particular, this compound reduced levels of IL-6, TNF-α, and iNOS in asthmatic and gliosis models frontiersin.orgresearchgate.net. In cadmium-administered rats, this compound downregulated pro-inflammatory cytokines including IL-6, TNF-α, and iNOS nih.gov. In the context of dendritic cells, this compound leads to a reduced secretion of the Th1-inducing cytokine IL-12 and an increased release of both pro-inflammatory cytokines and the anti-inflammatory cytokine IL-10 mdpi.comresearchgate.net. The changes in TNF-α and IL-10 secretion in these cells are partially dependent on NF-κB and MAPK pathways mdpi.comresearchgate.net.

The dual nature of this compound's effects on inflammatory mediators is summarized in the table below:

Inflammatory MediatorEffect of this compoundContext/Cell TypeReference
COX-2DownregulationGeneral anti-inflammatory effect frontiersin.orgwikipedia.orgwikipedia.orguclouvain.bethermofisher.com
UpregulationHuman lung adenocarcinoma cells, murine macrophage cells (RAW 264.7) frontiersin.orgresearchgate.net
iNOSDownregulationGeneral anti-inflammatory effect, asthmatic/gliosis models, cadmium hepatotoxicity frontiersin.orgwikipedia.orgresearchgate.netwikipedia.orguclouvain.bethermofisher.comnih.gov
TNF-αDownregulationGeneral anti-inflammatory effect, asthmatic/gliosis models, arthritic rat model, cadmium hepatotoxicity frontiersin.orgwikipedia.orgresearchgate.netwikipedia.orguclouvain.bethermofisher.comnih.gov
UpregulationMurine macrophage cells (RAW 264.7) frontiersin.orgresearchgate.net
IL-6DownregulationGeneral anti-inflammatory effect, asthmatic/gliosis models, arthritic rat model, cadmium hepatotoxicity frontiersin.orgwikipedia.orgresearchgate.netwikipedia.orguclouvain.bethermofisher.comnih.gov
UpregulationHuman lung adenocarcinoma cells, murine macrophage cells (RAW 264.7) frontiersin.orgresearchgate.net
IL-10Increased releaseDendritic cells, arthritic rat model researchgate.netmdpi.comresearchgate.net
IL-12Reduced secretionDendritic cells mdpi.comresearchgate.net
IL-1βDownregulationArthritic rat model researchgate.net

Impact on Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB)

This compound's interaction with the NF-κB signaling pathway is complex and context-dependent. It has been shown to modulate NF-κB activation frontiersin.orgwikipedia.orgresearchgate.netwikipedia.orguclouvain.bethermofisher.comnih.govresearchgate.net. In some in vivo studies, this compound has been demonstrated to inhibit NF-κB activation, contributing to its anti-inflammatory and anti-oncogenic effects frontiersin.orgresearchgate.net. This inhibition can lead to the downregulation of various inflammatory mediators frontiersin.orgwikipedia.orgresearchgate.netwikipedia.orguclouvain.bethermofisher.com. For instance, in cadmium-induced hepatotoxicity, this compound suppressed the NF-κB/NLRP3 inflammasome axis nih.gov.

Conversely, in human lung adenocarcinoma H460 cells, this compound treatment induces the activation of the NF-κB signaling pathway, resulting in increased expression of inflammatory genes such as IL-6, CXCL3, IL-1α, and COX-2 researchgate.netnih.gov. This activation involves a reduction in the levels of IκBα (nuclear factor of kappa light polypeptide gene enhancer in B cells inhibitor, alpha) and the subsequent translocation of the p65/RelA subunit to the nucleus, followed by its phosphorylation at Ser276 and transactivation of NF-κB-dependent transcription researchgate.netnih.gov. The distinct effects observed suggest that this compound's impact on NF-κB signaling can vary based on cell type and specific experimental conditions.

Modulation of Dendritic Cell Maturation and T-cell Activation

This compound plays a significant immunomodulatory role on human dendritic cells (DCs) by altering their surface markers, cytokine secretion, and their capacity to activate T cells mdpi.comresearchgate.net. Specifically, this compound impairs the differentiation of monocytes into immature dendritic cells (iDCs) mdpi.comresearchgate.netwikipedia.org. This impairment is characterized by a reduction in the surface exposure of crucial antigen-presenting and costimulatory molecules, including CD1a, CD83, CD86, and CD80 mdpi.comresearchgate.netwikipedia.org.

Consequently, iDCs generated in the presence of this compound exhibit an impaired ability to induce proper T cell responses and fail to secrete the Th1-promoting cytokine IL-12 mdpi.comresearchgate.netwikipedia.org. This compound also modulates the migrational behavior and cytokine release profiles of DCs, further hindering their capacity to induce T cell proliferation wikipedia.org. Mechanistically, this compound influences several signaling pathways during DC differentiation and in response to Toll-like receptor (TLR) agonists, including nuclear receptors (such as PPARγ and RARα), NF-κB, and MAPK pathways mdpi.comresearchgate.net. Although this compound increases the expression of the antigen-presenting glycoprotein (B1211001) CD1d through PPARγ, RARα, and p38 MAPK, this elevation does not translate into an enhanced capacity of these DCs to activate CD1d-restricted invariant NKT cells mdpi.comresearchgate.net. Furthermore, the inhibition of dihydroceramide (B1258172) desaturase by this compound in DCs impairs their ability to induce interferon-gamma (IFN-γ) production by T cells bohrium.comuniprot.org.

Alteration of Sphingolipid Metabolism in Immune Cells

A notable mechanism by which this compound influences immune cells involves its alteration of sphingolipid metabolism, particularly in human monocyte-derived dendritic cells bohrium.comuniprot.org. This compound has been shown to inhibit dihydroceramide desaturase (Des), an enzyme critical in sphingolipid synthesis bohrium.comuniprot.org. This inhibition leads to the accumulation of dihydroceramides and a concomitant reduction in ceramide levels bohrium.comuniprot.org. The inhibition of dihydroceramide desaturase by this compound is linked to the induction of oxidative stress within the cells uniprot.org.

The accumulation of dihydroceramides can interfere with mitochondrial function, and indeed, this compound has been observed to reduce mitochondrial respiration bohrium.comuniprot.org. In addition to inhibiting dihydroceramide desaturase, this compound also increases the activity of serine palmitoyltransferase, an enzyme involved in the initial steps of sphingolipid synthesis, leading to elevated levels of 3-keto-dihydrosphingosine, dihydrosphingosine, and dihydrosphingosine 1-phosphate uniprot.org. The alteration of sphingolipid metabolism, neutral lipid synthesis (e.g., accumulation of triacylglycerol and oil bodies), and mitochondrial function by this compound ultimately affects the ability of DCs to instruct T cell cytokine secretion, indicating a sophisticated manipulation of host cell metabolism by this fungal quorum-sensing molecule bohrium.comuniprot.org. It is important to note that the effect of this compound on sphingolipid metabolism, triacylglycerol synthesis, and mitochondrial respiration was found to be independent of peroxisome proliferator-activated receptor gamma (PPAR-γ) uniprot.org.

Alleviation of Allergic Asthma and Edema

This compound has demonstrated potential in mitigating allergic asthma and associated inflammatory responses. Studies using ovalbumin (OVA)-sensitized and challenged mouse models have investigated the effects of this compound supplementation on allergic asthma mitoproteome.orguwm.edu.plfrontiersin.org. Results indicate that this compound can improve serum allergic antibody titres and lipid profiles in asthmatic mice mitoproteome.orguwm.edu.pl. Specifically, this compound supplementation dose-dependently decreased serum OVA-specific IgE titres, while significantly increasing OVA-specific IgG2a/IgE antibody titre ratios mitoproteome.orguwm.edu.pl. It also reversed aberrated LDL-c/HDL-c and HDL-c/TC ratios in the sera of asthmatic mice, suggesting an ameliorative effect on serum lipid profiles in this context mitoproteome.orguwm.edu.pl.

Beyond allergic asthma, this compound has been reported to alleviate massive inflammation, oxidative stress, and lung injury induced by intratracheal instillation of cigarette smoke extract in rats uni.lufrontiersin.org. In a different model, this compound significantly reduced the severity of submucosal edema and intense infiltration of inflammatory cells in the mucosal and submucosal layers of the colon induced by 1,2-dimethylhydrazine (B38074) (DMH) uni.lu. The anti-inflammatory activity of essential oils containing this compound has also been observed in egg albumin-induced paw edema models, demonstrating time-dependent inhibition of edema uclouvain.beeas-society.org.

Pro-inflammatory Effects in Specific Contexts (e.g., Macrophage Cells)

While largely recognized for its anti-inflammatory properties, this compound can also exhibit pro-inflammatory effects in specific cellular contexts, particularly in macrophage cells. For instance, this compound produced by Candida albicans, a quorum sensing molecule, has been reported to induce the expression of inflammatory cytokines in transformed murine macrophage lines (RAW 264.7) wikipedia.orglipidmaps.orgnih.gov. In these cells, this compound can increase the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2), effects that are notably augmented when this compound is combined with zymosan wikipedia.org.

Furthermore, intra-peritoneal injection of this compound in mice has been shown to rapidly induce local death of resident peritoneal cells, followed by the recruitment of neutrophils and inflammatory macrophages into the peritoneal cavity and peritoneal mesothelium nih.govnih.gov. This process is associated with an early increase in chemokines and subsequent pro-inflammatory cytokines, which can significantly increase morbidity and mortality in mice with intra-abdominal candidiasis, despite similar rates of fungal clearance nih.govnih.gov. Conflicting results regarding this compound's pro-inflammatory versus anti-inflammatory effects in in vitro settings have been noted, with some studies suggesting that the solubilization method (e.g., using methanol (B129727) versus polysorbate) might influence the observed outcomes on pro-inflammatory gene upregulation researchgate.net.

Studies in Specific Inflammatory Conditions

Arthritis

This compound has demonstrated significant anti-inflammatory and antioxidant activities, making it a subject of research for its potential in treating arthritis guidetoimmunopharmacology.orguni.lufrontiersin.orgbohrium.com. Studies utilizing experimental models of formaldehyde- and complete Freund's adjuvant (CFA)-induced arthritis have evaluated the efficacy of this compound in ameliorating arthritic conditions guidetoimmunopharmacology.orguni.lubohrium.com. Key findings indicate that this compound significantly reduces paw volume and arthritic scores, alongside improving hematological and biochemical parameters associated with the disease guidetoimmunopharmacology.orguni.lu.

Radiographic and histological examinations further support the anti-arthritic efficacy of this compound, which is linked to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory mediators guidetoimmunopharmacology.orguni.lu. Network pharmacology analysis has revealed that this compound may exert its anti-arthritic effects by targeting specific genes and modulating key signaling pathways involved in the development and progression of arthritis, including IL-17 signaling, TNF signaling, and toll-like receptor signaling guidetoimmunopharmacology.orguni.lu. In in vitro studies, this compound has been shown to inhibit protein denaturation, cyclooxygenase, and lipoxygenase activity, processes crucial in inflammatory conditions like arthritis frontiersin.org. Furthermore, in a rabbit model of surgical resection-induced osteoarthritis, this compound, particularly when aggregated with hyaluronic acid (HA) nanoparticles, reduced matrix metalloproteinase (MMP) levels, indicating its anti-inflammatory action on cartilage researchgate.net.

Chronic Kidney Disease (CKD) and Renal Inflammation

Chronic inflammation and elevated cytokine levels are closely linked to the progression of chronic kidney disease (CKD) lipidmaps.orgwikipedia.orgwikipedia.org. Research has explored the anti-inflammatory potential of this compound in the context of renal inflammation. Studies in primary human renal proximal tubule epithelial cell (RPTEC) cultures have shown that this compound inhibits the TNF-α/IL-1β-induced phosphorylation of the PI3 kinase p85 subunit lipidmaps.orgwikipedia.org. This inhibition leads to the subsequent transcriptional activation of several inflammatory genes, including TNFRSF9, CD27, TNFRSF8, DR6, FAS, IL-7, and Chemokine (C-C motif) ligand 2 (CCL2) lipidmaps.orgwikipedia.org. The suppression of CCL2 is particularly notable, as it is a prominent chemokine known to promote tissue fibrosis, suggesting a mechanism by which this compound might protect against renal inflammation and fibrosis lipidmaps.org.

In a rat model of chlorpyrifos (B1668852) (CPF)-induced nephrotoxicity, this compound demonstrated protective effects by modulating inflammatory mediators, Nrf2, and Farnesoid X Receptor (FXR), and by attenuating oxidative stress wikipedia.orgresearchgate.net. This compound ameliorated elevated blood creatinine (B1669602) and urea (B33335) levels and prevented histopathological alterations in the kidneys researchgate.net. It also decreased levels of malondialdehyde (MDA) and nitric oxide (NO) while enhancing antioxidant defenses researchgate.net. Furthermore, this compound modulated the expression of NF-κB p65, inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, caspase-3, Keap1, Heme Oxygenase-1 (HO-1), and NAD(P)H Quinone Dehydrogenase 1 (NQO-1) researchgate.net. In silico investigations supported these findings by revealing the binding affinity of this compound towards Keap1, FXR, NF-κB, caspase-3, iNOS, and HO-1 researchgate.net.

Hypercholesterolemia-associated Liver Injury

This compound has shown promising effects in protecting against hypercholesterolemia-associated liver injury. Studies in high cholesterol diet (HCD)-fed rats have demonstrated this compound's ability to attenuate oxidative stress, inflammation, and liver injury induced by the HCD researchgate.netguidetopharmacology.orgnih.govnih.gov. Treatment with this compound significantly ameliorated dyslipidemia by reducing serum cholesterol, triacylglycerols, low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (vLDL) cholesterol, and C-reactive protein (CRP) levels researchgate.netnih.gov. It also decreased pro-inflammatory cytokines researchgate.netnih.gov.

Beyond lipid profiles, this compound improved liver function markers, including serum transaminases (e.g., ALT, AST), alkaline phosphatase (ALP), lactate (B86563) dehydrogenase (LDH), and creatine (B1669601) kinase-MB (CK-MB) researchgate.netguidetopharmacology.orgnih.gov. It also reduced hepatic lipid peroxidation (LPO) and hepatic lipid infiltration researchgate.netnih.gov. Mechanistically, this compound suppressed the mRNA abundance and activity of hepatic Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) in HCD-fed rats researchgate.netnih.gov. Molecular docking simulations have further elucidated the binding modes of this compound to the active pocket residues of FAS and ACC researchgate.netnih.gov. Additionally, this compound has been shown to mitigate endoplasmic reticulum (ER) stress and restore metabolic homeostasis in liver cells, further contributing to its hepatoprotective effects nih.govnih.gov.

Farnesol in Neurobiology Research

Modulation of Calcium Ion Homeostasis

Inhibition of N-type Voltage-Gated Ca2+ Channels

Farnesol has been identified as a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels in certain mammalian cell types wikipedia.orgmims.comciteab.comwikidoc.orgnih.gov. This significant discovery, first reported around 1999 by researchers such as Luft et al. and Roullet et al., highlighted this compound's capacity to influence neuronal activity wikipedia.orgmims.comciteab.comwikidoc.orgnih.govguidetoimmunopharmacology.orgguidetomalariapharmacology.org.

Research indicates that this compound acts as a selective, high-affinity inhibitor of N-type Ca2+ channels guidetoimmunopharmacology.org. At a concentration of 250 nM, this compound can induce an N-type channel-specific hyperpolarizing shift in channel availability, resulting in approximately 50% inhibition at a typical neuronal resting potential guidetoimmunopharmacology.orgnih.gov. This inhibitory effect is believed to occur through this compound's binding to the α1 subunit, which constitutes the pore-forming unit of voltage-gated Ca2+ channels wikipedia.orgmims.com. Studies have also revealed the presence of physiologically relevant concentrations of this compound, ranging from 100 to 800 pmol/g wet weight, in the brains of rodents and humans wikipedia.orgguidetoimmunopharmacology.org. Importantly, this inhibition mechanism has been shown to be independent of G protein involvement scribd.com.

Beyond N-type channels, this compound can also block L-type calcium channels, particularly at micromolar concentrations, where it functions as a relatively non-discriminatory rapid open channel blocker with a mild specificity for L-type channels guidetoimmunopharmacology.orgscribd.com. Furthermore, at micromolar concentrations, this compound has been observed to modulate the activity of other voltage-gated channels, including potassium (K+) and sodium (Na+) channels guidetopharmacology.org.

Role as a "Farnesyl-Valve" for Ca2+ Passage

A novel hypothesis proposes that this compound, along with its esters like juvenile hormones (JHs), may function as flexible hydrophobic molecular "valves" that regulate the untimely passage of Ca2+ through specific canonical Ca2+ channels wikipedia.orgciteab.comwikidoc.orgnih.gov. This "farnesyl-valve" concept is thought to involve the covalent attachment of farnesyl- or geranyl-geranyl groups, as well as the interaction with G protein-coupled receptors (GPCRs) and G-proteins, all of which contain a prenyl group wikipedia.orgciteab.comwikidoc.orgnih.gov.

The unique structural characteristics of this compound and JHs, specifically their high rotatable bond count and horseshoe-shape, are considered crucial to their proposed valve function wikipedia.orgciteab.comwikidoc.orgnih.govnih.gov. This mechanism is hypothesized to operate from both the extracellular and intracellular cytoplasmic sides of the membrane. From the intracellular side, a farnesyl/prenyl group covalently bound to a G protein (either α or γ subunit) could act as a "flip-flopping" flexible molecular valve within the intramolecular microchannel of GPCRs, thereby restricting the influx of excess Ca2+ wikipedia.orgnih.gov. This model is consistent with observations that this compound inhibits certain Ca2+ channels by maintaining them in a closed conformation wikipedia.org.

Research on Analgesic and Sedative Effects

Beyond its neurobiological implications in calcium channel modulation, this compound has also been explored for its potential analgesic (pain-relieving) and sedative (calming) properties thegoodscentscompany.comfishersci.comwikidata.orgfishersci.cafishersci.fi.

Analgesic Effects: Preclinical studies, particularly in murine models, have demonstrated the anti-nociceptive (pain-reducing) effects of this compound wikidata.orgfishersci.cafishersci.finih.gov. In the hot plate test (HPT), a common assay for evaluating central analgesic activity, this compound administered at a dose of 100 mg/kg significantly prolonged the latency of responses to noxious heat stimuli wikidata.orgfishersci.finih.gov. Furthermore, this compound has been shown to reduce the number of contortions in acetic acid-induced writhing tests and to inhibit the licking response in both phases of the formalin test at doses of 100 and 200 mg/kg wikidata.orgnih.gov. These findings suggest that this compound's analgesic effects may be mediated via central mechanisms wikidata.org. One proposed mechanism for its analgesic action is the reduction of nitric oxide production, a molecule known to be involved in the development of pain wikidata.org. Additionally, a derivative, farnesyl thiosalicylic acid, has exhibited analgesic potential in models of vincristine-induced neuropathic pain in rats, by inhibiting Ras and c-Raf-1 signaling pathways uni.lu.

Sedative Effects: this compound has also displayed anxiolytic-like properties and the ability to induce central nervous system (CNS) depression fishersci.comwikidata.orgfishersci.cafishersci.fi. In murine models, this compound administration, particularly at a dose of 100 mg/kg, produced anti-anxiety effects comparable to those of diazepam, a known anxiolytic drug wikidata.orgfishersci.finih.govnih.gov. In the elevated plus maze (EPM) test, this compound significantly increased the number of entries into and the time spent in the open arms, indicating reduced anxiety-like behavior wikidata.orgfishersci.finih.govnih.govnih.gov. Moreover, in the forced swimming test (FST), this compound at doses of 50 and 100 mg/kg increased immobility time, suggesting a CNS depressant effect wikidata.orgfishersci.finih.govnih.gov. This anxiolytic effect has been associated with a reduction in plasma cortisol levels fishersci.comwikidata.orgfishersci.fi. Mechanistically, this compound has been shown to modulate the activity of γ-aminobutyric acid type A receptors (GABAARs), increasing chloride currents through positive allosteric modulation, which may contribute to its sedative properties guidetomalariapharmacology.orgfishersci.ca.

Summary of Neuropharmacological Effects in Murine Models (Example Data):

Test Parameter / EffectThis compound Dose (mg/kg)Outcome (vs. Control)Significance (p-value)Reference
Analgesic Effects
Hot Plate Test (Latency prolongation)100Significant prolongation of response latencyNot specified (significant) wikidata.orgfishersci.finih.gov
Acetic Acid-induced Writhing Test (Contortions)50, 100, 200Significant decrease in number of contortionsNot specified (significant) nih.gov
Formalin Test (Licking response, Phase 1 & 2)100, 200Inhibition of licking responseNot specified (significant) nih.gov
Sedative/Anxiolytic Effects
Open Field Test (Locomotor activity)100Significant decrease<0.01 wikidata.orgfishersci.finih.gov
Elevated Plus Maze (Entries to open arms)100Significant increase<0.01 wikidata.orgfishersci.finih.govnih.gov
Elevated Plus Maze (Time spent in open arms)100Significant increase<0.01 wikidata.orgfishersci.finih.govnih.gov
Forced Swimming Test (Immobility time)50, 100Increase<0.001 wikidata.orgfishersci.finih.govnih.gov
Plasma Cortisol LevelsNot specifiedDecreasedNot specified (similar to diazepam) fishersci.comwikidata.orgfishersci.fi

Farnesol in Metabolic and Other Physiological Research

Antioxidant Properties and Mitigation of Oxidative Stress

Farnesol has demonstrated notable antioxidant properties in various studies. nih.govtechscience.com It has been shown to counteract oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. techscience.comwhiterose.ac.uk Research indicates that this compound can restore the levels of glutathione (B108866) (GSH) and the activity of enzymes such as catalase, glutathione peroxidase, and glutathione reductase. techscience.com

In a study involving 1,2-dimethylhydrazine (B38074) (DMH)-induced oxidative stress in Wistar rats, prophylactic treatment with this compound was found to significantly diminish tissue lipid peroxidation. nih.gov This was accompanied by an increase in the activity of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase, glutathione peroxidase (GPx), glutathione reductase (GR), glutathione-S-transferase (GST), and quinone reductase (QR). nih.gov Furthermore, this compound supplementation also increased the levels of the non-enzymatic antioxidant, reduced glutathione (GSH). nih.gov

Another study highlighted this compound's ability to protect against oxidative damage induced by cigarette smoke extract. researchgate.net In this research, this compound administration led to a significant increase in the enzymatic activities of catalase and superoxide dismutase, as well as the non-enzymatic activity of glutathione. researchgate.net It also reduced tissue lipid peroxidation and the activity of nitric oxide synthetase. researchgate.net

Table 1: Effects of this compound on Markers of Oxidative Stress

Model System Key Findings Reference
1,2-dimethylhydrazine-induced oxidative stress in Wistar rats Diminished tissue lipid peroxidation; Increased activity of SOD, catalase, GPx, GR, GST, and QR; Increased levels of GSH. nih.gov
Cigarette smoke extract-induced lung injury in rats Increased enzymatic activity of catalase and SOD; Increased non-enzymatic activity of GSH; Reduced tissue lipid peroxidation and nitric oxide synthetase activity. researchgate.net
Doxorubicin-induced cardiotoxicity in Wistar rats Reversed oxidative stress. mdpi.comresearchgate.net
Cadmium-induced hepatotoxicity in rats Attenuated oxidative stress. excli.denih.gov

Hepatoprotective Effects

This compound has been investigated for its potential to protect the liver from various forms of damage. nih.gov Studies suggest that its hepatoprotective effects are linked to its ability to mitigate oxidative stress and inflammation. excli.denih.gov

In a model of cadmium-induced hepatotoxicity in rats, this compound was shown to ameliorate liver injury by attenuating oxidative stress and suppressing inflammatory pathways. excli.denih.gov Specifically, it was found to modulate the NF-κB/NLRP3 inflammasome axis and upregulate PPARγ. excli.de The administration of this compound led to a reduction in elevated serum levels of liver enzymes such as transaminases, alkaline phosphatase (ALP), and lactate (B86563) dehydrogenase (LDH), while increasing decreased albumin levels. excli.de Histopathological analysis also revealed an improvement in liver tissue structure in this compound-treated groups. excli.de

Research on high-cholesterol diet-induced liver damage has also demonstrated this compound's protective capabilities. techscience.comwhiterose.ac.uk By inhibiting oxidative stress and restoring antioxidant capacity, this compound was able to protect against liver damage in this model. techscience.comwhiterose.ac.uk Furthermore, in a study on tunicamycin-induced endoplasmic reticulum stress, this compound treatment was found to alleviate oxidative stress, reduce lipid accumulation, and restore the expression of metabolic genes in the liver. nih.gov

Table 2: Hepatoprotective Effects of this compound

Model System Key Findings Reference
Cadmium-induced hepatotoxicity in rats Ameliorated liver injury markers (transaminases, ALP, LDH); Attenuated oxidative stress; Suppressed NF-κB/NLRP3 inflammasome axis; Upregulated PPARγ. excli.de
High-cholesterol diet-induced liver damage Protected against liver damage by inhibiting oxidative stress and restoring antioxidant capacity. techscience.comwhiterose.ac.uk
Tunicamycin-induced endoplasmic reticulum stress in mice Alleviated oxidative stress; Reduced lipid accumulation; Restored metabolic gene expression. nih.gov
Acetaminophen-induced hepatotoxicity in mice Prevented liver injury; Suppressed oxidative stress and inflammation. nih.gov

Cardioprotective Effects

The potential of this compound to protect the heart from injury has also been a focus of research. researchgate.net Studies have explored its effects in models of drug-induced cardiotoxicity and ischemic heart conditions.

In a study investigating doxorubicin-induced cardiotoxicity in Wistar rats, this compound demonstrated a protective effect by reducing oxidative stress, inflammation, and apoptosis. mdpi.comresearchgate.net Treatment with this compound was found to reverse the increase in cardiac-specific injury markers and pro-inflammatory and pro-apoptotic markers caused by doxorubicin. mdpi.com Histopathological examination of the heart tissue also showed a reduction in damage in the this compound-treated groups. mdpi.com

Another study examined the effect of this compound on ischemic hearts in rats. nih.gov The results showed that this compound pretreatment led to a reduction in infarct size in a U-shaped dose-response manner. nih.gov The cardioprotective effect of this compound in this model was suggested to involve an increase in protein geranylgeranylation and appeared to be independent of its antioxidant effect. nih.gov

Table 3: Cardioprotective Effects of this compound

Model System Key Findings Reference
Doxorubicin-induced cardiotoxicity in Wistar rats Reduced oxidative stress, inflammation, and apoptosis; Reversed the increase in cardiac-specific injury markers. mdpi.comresearchgate.net
Ischemic heart in rats Reduced infarct size; Increased protein geranylgeranylation. nih.gov
Normotensive and hypertensive rats Induced hypotension and bradycardia. nih.gov

Nephroprotective Effects

This compound's protective effects extend to the kidneys, with research indicating its potential to mitigate drug-induced nephrotoxicity. nih.gov These protective actions are often attributed to its anti-inflammatory and antioxidant properties. nih.gov

A study on chlorpyrifos-induced kidney injury in rats demonstrated that this compound can prevent nephrotoxicity by attenuating oxidative stress, inflammation, and apoptosis. nih.gov this compound administration was found to ameliorate the levels of creatinine (B1669602) and urea (B33335) in the blood and prevent histopathological alterations in the kidneys. nih.gov It also decreased markers of oxidative stress, such as malondialdehyde (MDA) and nitric oxide (NO), while enhancing the antioxidant defense system. nih.gov The study also suggested that this compound's nephroprotective effects are associated with the modulation of the Nrf2/HO-1 signaling pathway and the farnesoid-X-receptor (FXR). nih.gov

In the context of chronic kidney disease (CKD), research on primary human renal proximal tubule epithelial cells has shown that this compound can inhibit inflammatory signaling. nih.govmdpi.com Specifically, it was found to inhibit the TNF-α/IL-1β-induced phosphorylation of the PI3 kinase p85 subunit, which in turn led to the transcriptional activation of several inflammatory genes. nih.govmdpi.com

Table 4: Nephroprotective Effects of this compound

Model System Key Findings Reference
Chlorpyrifos-induced nephrotoxicity in rats Ameliorated creatinine and urea levels; Prevented histopathological alterations; Attenuated oxidative stress, inflammation, and apoptosis; Modulated Nrf2/HO-1 signaling and FXR. nih.gov
Primary human renal proximal tubule epithelial cells Inhibited TNF-α/IL-1β-induced inflammatory signaling; Inhibited phosphorylation of the PI3 kinase p85 subunit. nih.govmdpi.com

Antidiabetic Activity

Research has explored the potential of this compound in the context of diabetes, with studies suggesting it may possess antihyperglycemic properties.

In a study using alloxan-induced diabetic mice, this compound was found to induce a significant reduction in blood glucose levels. phcog.com The study also investigated the effects of this compound in oral glucose, sucrose, and lactose tolerance tests in normal mice, where it was shown to lower blood glucose levels after a sugar load. phcog.comresearchgate.net These findings suggest that this compound's antihyperglycemic effect may be partly mediated by the regulation of glucose absorption and the inhibition of disaccharide digestion. phcog.com

Another study in obese KK-Ay mice fed a high-fat diet showed that this compound supplementation significantly decreased serum glucose levels and the incidence of glucosuria. semanticscholar.org The study also noted that this compound upregulated the mRNA expression of PPARα target genes involved in fatty acid oxidation in the liver. semanticscholar.org

Table 5: Antidiabetic Activity of this compound

Model System Key Findings Reference
Alloxan-induced diabetic mice Induced a significant reduction in blood glucose levels. phcog.com
Normal mice (oral sugar tolerance tests) Lowered blood glucose levels after glucose, sucrose, or lactose load. phcog.comresearchgate.net
Obese KK-Ay mice on a high-fat diet Decreased serum glucose levels and incidence of glucosuria; Upregulated hepatic mRNA expression of PPARα target genes. semanticscholar.org

Anti-obesity Effects

This compound has been investigated for its potential to combat obesity, with research suggesting it may influence adipogenesis and the browning of white adipose tissue (WAT). nih.govresearcher.life

In a study using high-fat diet (HFD)-induced obese mice, this compound was found to limit weight gain. nih.govresearcher.lifefrontiersin.org The research also demonstrated that this compound inhibited adipogenesis in both 3T3-L1 murine adipocytes and human adipose tissue-derived mesenchymal stem cells (hAMSCs). nih.govresearcher.life This inhibition was associated with the upregulation of AMP-activated protein kinase (AMPK) and the downregulation of key adipogenic regulators such as peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer binding protein α. nih.govresearcher.life

Furthermore, the study showed that this compound induced the development of beige adipocytes in both inguinal and epididymal WAT. nih.govnih.gov This was evidenced by an increase in the expression of uncoupling protein 1 (UCP1) and PPARγ coactivator 1 α in differentiated hAMSCs. nih.govnih.gov

Table 6: Anti-obesity Effects of this compound

Model System Key Findings Reference
High-fat diet-induced obese mice Limited weight gain; Induced the development of beige adipocytes in WAT. nih.govfrontiersin.orgnih.gov
3T3-L1 murine adipocytes and hAMSCs Inhibited adipogenesis; Upregulated AMPK; Downregulated PPARγ and C/EBPα. nih.govresearcher.life
Differentiated hAMSCs Increased expression of UCP1 and PGC-1α. nih.govnih.gov

Antinociceptive Activity

The potential of this compound to alleviate pain, known as antinociceptive activity, has been explored in preclinical studies. These investigations have utilized various models of analgesia to assess its effects.

In a study using mouse models of analgesia, this compound was found to exhibit antinociceptive effects. nih.gov In the acetic acid-induced writhing test, this compound significantly decreased the number of contortions in mice. nih.gov In the formalin test, this compound was shown to inhibit the licking response in both the first and second phases of the test. nih.gov The study also evaluated the potential neurotoxicity of this compound and found no significant neurotoxic effects at the doses that produced antinociception. nih.gov

Table 7: Antinociceptive Activity of this compound

Model System Key Findings Reference
Acetic acid-induced writhing test in mice Significantly decreased the number of contortions. nih.gov
Formalin test in mice Inhibited the licking response in both the first and second phases. nih.gov

Antianxiety Activity

This compound has demonstrated potential anxiolytic properties in preclinical studies. researchgate.netshirazu.ac.irnih.gov Research involving murine models provides evidence for its sedative and anxiety-reducing effects. researchgate.netshirazu.ac.ir A study conducted on male Swiss Albino mice evaluated the neuropharmacological effects of this compound administered intraperitoneally. researchgate.netshirazu.ac.irnih.gov The results indicated that this compound exhibited anxiolytic, depressant, and anti-nociceptive effects. researchgate.netshirazu.ac.ir

In the elevated plus maze (EPM) test, a standard method for assessing anxiety-like behavior, mice treated with 100 mg/kg of this compound showed a significant increase in the number of entries into the open arms and the time spent in these arms. researchgate.netshirazu.ac.irnih.gov This behavior is indicative of a reduction in anxiety, as anxious animals typically avoid the exposed open arms. researchgate.netshirazu.ac.ir Furthermore, in the open field test (OFT), the 100 mg/kg dose of this compound led to a significant decrease in locomotor activity, suggesting a sedative or depressant effect on the central nervous system. researchgate.netshirazu.ac.irnih.govresearchgate.net

The mechanism behind this compound's anxiolytic action may be linked to its effect on stress hormones. researchgate.net Like the standard anxiolytic drug diazepam, this compound was found to decrease plasma levels of cortisol in the test animals. researchgate.netshirazu.ac.irresearchgate.net This reduction in a key stress hormone provides a pharmacological basis for the observed sedative effects. researchgate.netresearchgate.net These findings suggest that this compound may be a candidate for further investigation as a sedative for anxiety disorders. researchgate.netshirazu.ac.irnih.gov

Table 1: Effects of this compound on Anxiety-Like Behavior in Mice

TestThis compound DoseObservationImplication
Elevated Plus Maze (EPM)100 mg/kgSignificant increase in entries and time spent in open arms. researchgate.netshirazu.ac.irnih.govAnxiolytic effect
Open Field Test (OFT)100 mg/kgSignificant decrease in locomotor activity. researchgate.netshirazu.ac.irnih.govDepressant/Sedative effect
Plasma Cortisol Level100 mg/kgSignificant decrease in plasma cortisol. researchgate.netshirazu.ac.irresearchgate.netReduction in stress response

Role in Endoplasmic Reticulum Stress Modulation

This compound plays a dual role in the modulation of endoplasmic reticulum (ER) stress, a condition where the accumulation of unfolded or misfolded proteins in the ER disrupts cellular homeostasis. mdpi.comnih.gov Its effects appear to be context-dependent, either inducing ER stress in cancer cells or alleviating it in other contexts, such as metabolic dysfunction. mdpi.comnih.gov

In various carcinoma cells, this compound has been shown to be a potent inducer of apoptosis, and this process is closely linked to the induction of ER stress. nih.govnih.gov Treatment with this compound activates the unfolded protein response (UPR), a signaling pathway triggered by ER stress. nih.gov This is evidenced by the up-regulation of genes involved in ER stress signaling, such as ATF3, DDIT3, and HSPA5. nih.gov Key events in the UPR, including the splicing of XBP1 mRNA and the phosphorylation of eukaryotic initiation factor 2α (eIF2α), are observed following this compound treatment in lung carcinoma cells. nih.gov If ER homeostasis cannot be restored, the sustained stress leads to programmed cell death, which is a mechanism underlying this compound's anti-tumor effects. nih.gov

Conversely, this compound has demonstrated a protective role against ER stress-induced metabolic disruptions. mdpi.com In a mouse model where ER stress was induced by tunicamycin, co-treatment with this compound was shown to alleviate this stress and restore metabolic homeostasis in the liver. mdpi.com this compound effectively reduced key ER stress markers like ATF4 and restored the expression of genes critical for lipid and glucose metabolism. mdpi.com This suggests that this compound can counteract ER stress, thereby protecting liver function and stabilizing metabolic pathways. mdpi.com

Table 2: this compound's Modulatory Effects on Endoplasmic Reticulum Stress

Cellular ContextEffect of this compoundKey Markers/Pathways AffectedOutcome
Human Lung Carcinoma CellsInduces ER StressIncreased phosphorylation of eIF2α, splicing of XBP1 mRNA, up-regulation of ATF3, DDIT3. nih.govApoptosis of cancer cells
Tunicamycin-treated Mouse Liver CellsAlleviates ER StressReduction of ER stress markers such as ATF4. mdpi.comresearchgate.netRestoration of metabolic homeostasis, protection of liver function. mdpi.com

Impact on Epidermal Keratinocyte Differentiation

This compound has a significant impact on the differentiation of epidermal keratinocytes, the primary cells in the outermost layer of the skin. nih.govresearchgate.net It acts as a direct inducer of keratinocyte differentiation, a crucial process for the formation of the skin's protective barrier. nih.gov This effect is mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.govresearchgate.net

In studies using normal human keratinocytes (NHK), treatment with this compound was found to increase the rate of cornified envelope formation, a key marker of terminal differentiation. researchgate.net This was accompanied by a two- to three-fold increase in the protein and mRNA levels of involucrin (INV) and transglutaminase, two essential proteins for cornified envelope assembly. researchgate.net Notably, this compound stimulates this differentiation process even at low calcium concentrations, which would normally inhibit it. researchgate.net While promoting differentiation, this compound concurrently inhibits keratinocyte DNA synthesis. nih.gov

The mechanism involves this compound increasing the activity of a PPAR response element and boosting PPARα mRNA levels in keratinocytes. nih.gov The significance of this pathway was confirmed in studies with PPARα-deficient mice. Topical application of this compound on the skin of wild-type mice increased the mRNA and protein levels of differentiation-specific genes like profilaggrin and loricrin; however, this effect was absent in PPARα-/- mice. nih.gov This demonstrates that this compound's ability to stimulate epidermal differentiation is dependent on the PPARα signaling pathway. nih.govresearchgate.net

Table 3: this compound's Influence on Keratinocyte Differentiation Markers

MarkerEffect of this compound TreatmentMediating Receptor
Involucrin (INV)Increased mRNA and protein levels. nih.govresearchgate.netPPARα
TransglutaminaseIncreased mRNA and protein levels. nih.govresearchgate.netPPARα
ProfilaggrinIncreased mRNA and protein levels. nih.govPPARα
LoricrinIncreased mRNA and protein levels. nih.govPPARα
Cornified Envelope FormationIncreased rate. researchgate.netPPARα
DNA SynthesisInhibited. nih.govPPARα

Advanced Research Methodologies and Formulations for Farnesol

Network Pharmacology Analysis

Network pharmacology offers a holistic approach to understanding the intricate interactions between a chemical compound, its multiple targets, and associated disease pathways. This methodology has been instrumental in deciphering the therapeutic potential of farnesol.

Studies employing network pharmacology have revealed that this compound may exert its anti-arthritic effects by targeting specific genes linked to arthritis. researchgate.netnih.gov This analysis has identified the involvement of several key signaling pathways in the development and progression of arthritis, including IL-17 signaling, TNF signaling, and toll-like receptor signaling. researchgate.netnih.gov The protective attributes of this compound against formaldehyde (B43269) and complete Freund's adjuvant (CFA)-induced arthritis are attributed to its modulation of these multiple targets. researchgate.netnih.gov Beyond arthritis, network pharmacology analysis suggests that this compound could potentially address cognitive impairment and chronic obstructive pulmonary disease by regulating apoptosis through its interaction with the CHRM1 target. nih.gov

Table 1: Key Signaling Pathways Modulated by this compound in Arthritis (as identified by Network Pharmacology)

Signaling PathwayRole in ArthritisCitation
IL-17 signalingInvolved in the development and progression of arthritis researchgate.netnih.gov
TNF signalingInvolved in the development and progression of arthritis researchgate.netnih.gov
Toll-like receptor signalingInvolved in the development and progression of arthritis researchgate.netnih.gov

Pharmacogenomic Approaches

Pharmacogenomics investigates the role of an individual's genetic makeup in their response to drugs, providing insights into molecular determinants of drug sensitivity and resistance. This approach has been applied to this compound, particularly in the context of cancer cell responses.

A pharmacogenomic approach has been utilized to explore the molecular determinants dictating sensitivity and resistance to this compound in various cancer cell lines. ingentaconnect.comcncb.ac.cnchemdad.com This research identified several candidate genes associated with this compound's effects. These genes fall into categories such as apoptosis (e.g., STAB2, NUMBL) and regulation of transcription (e.g., CDYL, FOXA2). ingentaconnect.comchemdad.com Additionally, other functional groups of genes, including INE1, CTRL, MRS2, NEB, LMO7, C9orf3, and EHBP1, were implicated. ingentaconnect.comchemdad.com Notably, these identified genes are not typically associated with resistance mechanisms against conventional anti-cancer drugs, suggesting that this compound may operate via a novel mechanism of action. ingentaconnect.com This unique mechanism could enable this compound to potentially bypass drug resistance observed with established chemotherapeutics. ingentaconnect.com Furthermore, this compound's role as a precursor in the mevalonate (B85504) pathway and its involvement in protein prenylation have been explored using pharmacogenetic approaches, providing detailed information about the elements of isoprenoid biosynthesis that contribute to cellular processes like germ cell migration. carnegiescience.edu this compound also acts as a quorum-sensing molecule that modulates drug efflux mediated by ABC multidrug transporters, such as CaCdr1p and CaCdr2p, in Candida albicans, highlighting its potential in overcoming multidrug resistance in fungal pathogens. nih.gov

Table 2: Genes Identified in Pharmacogenomic Studies Related to this compound Sensitivity and Resistance in Cancer Cells

Gene CategorySpecific GenesCitation
ApoptosisSTAB2, NUMBL ingentaconnect.comchemdad.com
Regulation of TranscriptionCDYL, FOXA2 ingentaconnect.comchemdad.com
Other Functional GroupsINE1, CTRL, MRS2, NEB, LMO7, C9orf3, EHBP1 ingentaconnect.comchemdad.com

Clinical Translation and Future Directions in Farnesol Research

Role in Novel Disease-Modifying Therapies

Farnesol demonstrates significant promise as a component of novel disease-modifying therapies across various medical fields. Its therapeutic potential stems from its multifaceted biological properties, including neuroprotective, antimicrobial, antibiofilm, and anti-cancer effects.

In Parkinson's disease , this compound has emerged as a potential therapeutic agent. Research indicates that this compound can robustly block the detrimental effects of PARIS protein accumulation within cells, a key pathological event in the disease's progression. Studies in mouse models have shown that this compound administration leads to neuroprotection by reducing PARIS levels and restoring the production of PGC-1 alpha, a protective protein crucial for the survival of dopamine (B1211576) neurons. This mechanism suggests this compound's capacity to prevent or reverse brain damage associated with Parkinson's disease. wikipedia.orgfishersci.caciteab.com

This compound also exhibits potent antimicrobial and antibiofilm properties. It can disrupt bacterial cell membranes, leading to ionic imbalance and cellular death. Furthermore, this compound interferes with the synthesis of glycans in the biofilm matrix, thereby inhibiting biofilm formation and establishment. Nanoformulated this compound has shown considerable efficacy in reducing Staphylococcus aureus biofilms and preventing Pseudomonas aeruginosa biofilm formation. Notably, this compound has demonstrated the ability to kill S. aureus persister cells, which are typically tolerant to conventional antibiotics. wikipedia.orguni.lu

In the realm of oncology , this compound has been observed to induce apoptosis in various tumor cell lines in vitro and inhibit their growth. Its anti-cancer capacity is partly attributed to its antioxidative properties and its ability to modulate oncogenic signaling pathways. This compound can downregulate proteins involved in cell proliferation and inhibit the Ras-extracellular signal-regulated kinase (ERK)1/2 signaling pathway, contributing to cell growth inhibition and programmed cell death. nih.govnih.gov

Beyond these areas, this compound has shown therapeutic effects in dermal disorders like acne, where its anti-inflammatory and antimicrobial characteristics contribute to reparative effects in animal models. fishersci.ca Its broader neuroprotective capabilities have been observed through enhanced antioxidant activity and reduced pro-inflammatory markers in models of neurotoxicity. fishersci.canih.gov Additionally, this compound's interaction with the mevalonate (B85504) pathway suggests its potential to be incorporated into prenylated proteins and to counteract the effects of isoprenoid biosynthesis inhibitors, which could be relevant for mitigating side effects of certain drugs and addressing diseases linked to isoprenoid biosynthesis defects. nih.gov

Challenges in Clinical Development

Despite the promising preclinical findings, the clinical translation of this compound faces several challenges. A primary hurdle is the current lack of approval for this compound for medical use. wikipedia.org Before large-scale clinical trials can commence, independent validation and replication of existing preclinical data are essential. fishersci.ca

A significant gap exists in human clinical trial data concerning this compound's safety, tolerability, and effective dosages. fishersci.caciteab.com Determining the amount of this compound that can be safely tolerated in humans and understanding its pharmacokinetic properties, particularly its ability to effectively cross biological barriers like the blood-brain barrier, are critical steps that require dedicated Phase I studies in healthy volunteers. wikipedia.orgfishersci.ca Furthermore, issues related to the formulation of this compound for optimal delivery and bioavailability need to be addressed to enhance its therapeutic index. wikipedia.orgfishersci.ca

In antimicrobial applications, the inherent hydrophobicity and poor retention of bulk this compound have historically limited its medical utility. While nanoformulation strategies offer a promising avenue to overcome these limitations, ensuring consistent efficacy against a broad spectrum of pathogens, including Gram-negative bacteria, remains an area of ongoing development. wikipedia.orguni.lu Generally, the toxicity of pharmacological preparations containing this compound requires careful monitoring throughout the development process. uni.lu

Allergic Contact Dermatitis and Clinical Relevance

This compound is recognized as a fragrance material that can cause allergic contact dermatitis (ACD). It is included in the fragrance mix II patch series and is subject to labeling requirements in the European Union for consumer products. wikipedia.orgthegoodscentscompany.comwikipedia.org

The sensitizing potential of this compound has been a subject of conflicting data from predictive studies. While most animal studies indicated this compound as a non-sensitizer, some local lymph node assays (LLNAs) suggested a strong sensitization potential. wikipedia.orgthegoodscentscompany.comwikipedia.org Similarly, human predictive patch-test data have not been definitive in establishing a clear causative relationship between this compound and contact dermatitis. wikipedia.orgthegoodscentscompany.comwikipedia.org

Clinically, reports have noted low-level or questionable allergic reactions to this compound, typically when tested at a 5% concentration. wikipedia.orgthegoodscentscompany.comwikipedia.org Despite its inclusion in diagnostic patch test series and regulatory labeling, more comprehensive data are needed to conclusively demonstrate this compound as a frequent or major causative allergen in consumer products. thegoodscentscompany.com A study involving 2021 patients reported a positive reaction to this compound (5% petrolatum) in 1.1% of cases. uni.lu Allergic contact dermatitis to fragrances is a clinical diagnosis that necessitates evidence of skin exposure to the relevant fragrance materials causing the dermatitis. fishersci.fi

Q & A

Q. What experimental models elucidate this compound’s anti-leishmanial mechanisms?

  • Methodology : In vitro promastigote/amastigote assays with IC₅₀ determination via MTT. Molecular docking against lanosterol 14α-demethylase compares binding affinity to fluconazole. Murine cutaneous leishmaniasis models test topical/oral this compound formulations for lesion resolution .

Contradictions and Methodological Challenges

  • Dose-Dependent Virulence Effects : High this compound concentrations (e.g., 300 µM) inhibit C. albicans growth in vitro, but i.p. administration in mice enhances mortality. Researchers must standardize concentrations and differentiate in vitro vs. in vivo toxicity thresholds .
  • PPARα vs. FXR Crosstalk : this compound’s dual receptor activation complicates mechanistic studies. Tissue-specific knockout models and siRNA silencing are required to isolate pathway contributions .
  • This compound Hypersensitivity Mutants : eed1Δ/Δ strains overproduce this compound but fail to maintain hyphae. CRISPR-Cas9 libraries screen for transporters (e.g., a-factor analogs) to explain intracellular accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.